molecular formula C35H29ClD6NO3S · Na B1163421 Montelukast-d6 (sodium salt)

Montelukast-d6 (sodium salt)

Cat. No. B1163421
M. Wt: 614.2
InChI Key: LBFBRXGCXUHRJY-KSWPWUDBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Montelukast-d6 (sodium salt) contains six deuterium atoms. It is intended for use as an internal standard for the quantification of montelukast (sodium salt) by GC- or LC-MS. Montelukast is a potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing it have been used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis. It binds to the human CysLT1 receptor with an IC50 of less than 5 nM with no appreciable binding to the CysLT2 receptor.

Scientific Research Applications

1. Crystal Structure Analysis

Montelukast, including its sodium salt form, has been extensively studied for its crystal structure. The unit cell of Montelukast contains two symmetry independent molecules, connected by hydrogen bonds. These studies reveal the importance of multipole-multipole interactions and hydrogen bonds in the crystallization of Montelukast (Thun et al., 2009).

2. Pharmacological Properties

Montelukast sodium has been characterized for its pharmacological properties, notably as a potent and selective leukotriene D4 receptor antagonist. This quality is vital for its application in treating asthma and related diseases (Jones et al., 1995).

3. Analytical Method Development

Research has developed methods for the determination of Montelukast in human plasma using high-performance liquid chromatography. This method is essential for measuring the plasma concentration of Montelukast following oral administration (Ochiai et al., 1998).

4. Drug Delivery Systems

Innovations in drug delivery systems for Montelukast have been explored, such as the development of new dosage forms like nanoparticles and liposomes. These forms aim to enhance Montelukast's bioavailability and physico-chemical stability (Barbosa et al., 2016).

5. Corrosion Inhibition

Montelukast Sodium has been researched for its potential as a corrosion inhibitor on copper surfaces, which could have implications in various industrial applications (Tan et al., 2017).

6. Stability Analysis

Studies have been conducted to develop methods for the determination of impurities in Montelukast sodium formulations, contributing to its stability and quality control (Bapatu et al., 2012).

7. Anti-Inflammatory Effects

Research has highlighted the anti-inflammatory and lung-protective effects of Montelukast sodium, particularly in the context of asthma treatment. This includes its interaction with long non-coding RNAs like PCGEM1, which can enhance its therapeutic effects (Xu et al., 2020).

8. Synthesis Processes

Efficient and practical approaches for the synthesis of Montelukast Sodium have been developed. These processes address the challenges associated with the complex synthesis and stability of Montelukast, making its large-scale production more feasible (Aliabad et al., 2016).

properties

Product Name

Montelukast-d6 (sodium salt)

Molecular Formula

C35H29ClD6NO3S · Na

Molecular Weight

614.2

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3;

InChI Key

LBFBRXGCXUHRJY-KSWPWUDBSA-M

SMILES

OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C=CC=C1)=C1CC[C@@H](SCC2(CC2)CC([O-])=O)C3=CC(/C=C/C4=NC5=CC(Cl)=CC=C5C=C4)=CC=C3.[Na+]

synonyms

MK-476-d6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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